Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Annulation Reactions and Synthesis of Heterocyclic Compounds
- Ethyl 2-methyl-2,3-butadienoate is used in [4 + 2] annulation with N-tosylimines, demonstrating the compound's utility in synthesizing highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrido and Thieno Derivatives
- The compound serves as a precursor in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, highlighting its role in creating novel chemical structures with potential pharmacological applications (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).
Catalyzed Synthesis of Thieno[2,3-b]pyridine Derivatives
- A catalyzed approach has been explored for the synthesis of thieno[2,3-b]pyridine derivatives, emphasizing the compound's versatility in organic synthesis and its contribution to expanding the chemical space of heterocyclic compounds (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Pharmacological Studies
Inhibition Studies and Biological Activity
- The compound's derivatives have been investigated for their biological activities, such as acrosin inhibition, which is significant in the context of reproductive health and potential therapeutic applications (Qi et al., 2011).
properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[(2-phenylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-6-27-20(26)17-15-13-21(2,3)24-22(4,5)18(15)28-19(17)23-16(25)12-14-10-8-7-9-11-14/h7-11,24H,6,12-13H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZLLSCGNNOJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
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